1,2-Bis(2-fluorophenyl)-1,2-ethanediamine
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Overview
Description
1,2-Bis(2-fluorophenyl)-1,2-ethanediamine is an organic compound characterized by the presence of two fluorophenyl groups attached to an ethanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-fluorophenyl)-1,2-ethanediamine typically involves the reaction of 2-fluorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high efficiency and cost-effectiveness. The use of advanced catalytic systems and automated reaction monitoring can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(2-fluorophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products: The major products formed from these reactions include imines, amides, substituted fluorophenyl derivatives, and reduced amine forms .
Scientific Research Applications
1,2-Bis(2-fluorophenyl)-1,2-ethanediamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Bis(2-fluorophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
- 1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione
- 1,2-Bis(3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)diselane
Uniqueness: 1,2-Bis(2-fluorophenyl)-1,2-ethanediamine stands out due to its unique combination of fluorophenyl groups and ethanediamine backbone, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability, reactivity, and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14F2N2 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1,2-bis(2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14F2N2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14H,17-18H2 |
InChI Key |
HBSXDFSJTIINEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2F)N)N)F |
Origin of Product |
United States |
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